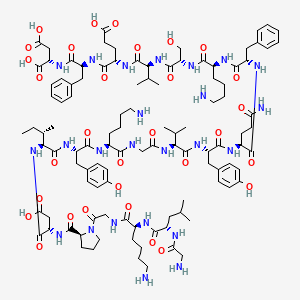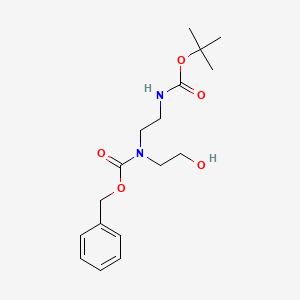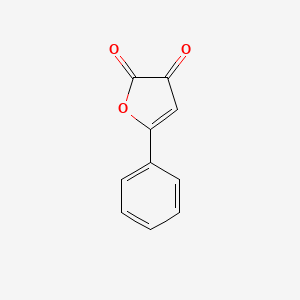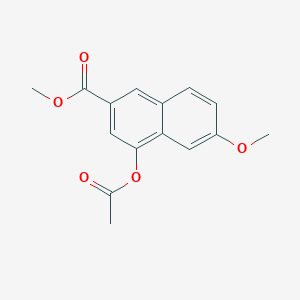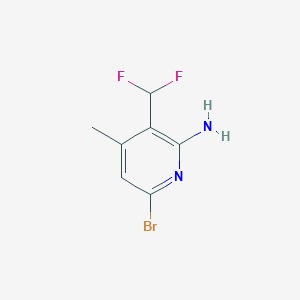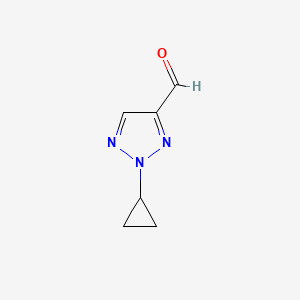
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
Preparation of Cyclopropyl Azide: Cyclopropyl azide is synthesized from cyclopropylamine through diazotization followed by azide substitution.
Cycloaddition Reaction: The cyclopropyl azide is reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and biological properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in biological systems involves its interaction with enzymes and proteins. The aldehyde group can form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol group instead of an aldehyde.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a phenyl group and a benzoate ester instead of an aldehyde.
Uniqueness
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-cyclopropyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2 |
Clave InChI |
ILSLHVXTQCMWGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2N=CC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
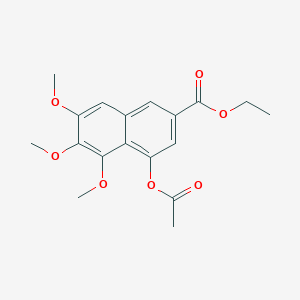
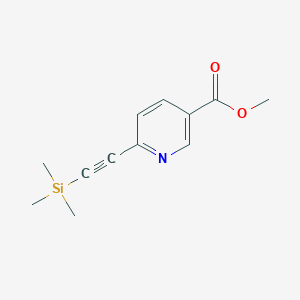
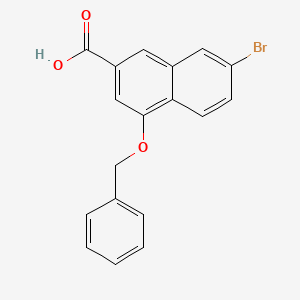
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
